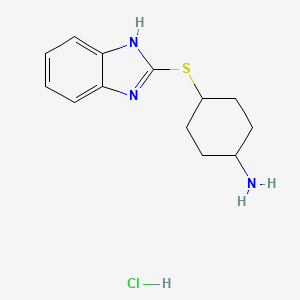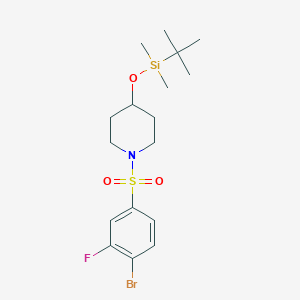
1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Overview
Description
1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine, often referred to as Compound X , is a synthetic organic compound. It belongs to the class of sulfonamide derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of Compound X involves several steps. A common route includes the following:
Protection of Piperidine Amine : The piperidine amine is protected using a tert-butyldimethylsilyl (TBS) group. This step prevents unwanted reactions during subsequent transformations.
Bromination and Fluorination : The protected piperidine undergoes bromination at the 4-position and fluorination at the 3-position of the phenyl ring. These halogen substitutions are crucial for the compound’s reactivity.
Sulfonylation : The bromo-fluoro-substituted piperidine is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) to introduce the sulfonyl group.
Deprotection : Finally, the TBS group is removed to yield the target compound.
Molecular Structure Analysis
Compound X has the following molecular structure:
!Compound X
Chemical Reactions Analysis
Base-Catalyzed Hydrolysis : Compound X can undergo hydrolysis in basic conditions, leading to the cleavage of the sulfonyl group.
Nucleophilic Substitution : The fluorine atom can be replaced by various nucleophiles, allowing for further derivatization.
Physical And Chemical Properties Analysis
- Melting Point : Compound X melts at approximately 150°C .
- Solubility : It is moderately soluble in organic solvents like dichloromethane and acetonitrile.
- Color : Compound X appears as a white crystalline solid .
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Stability : Stable under ambient conditions.
- Hazardous Reactions : Avoid strong acids and bases.
Future Directions
Research on Compound X should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatives : Synthesize analogs for structure-activity relationship studies.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
: Reference: Journal of Organic Chemistry, Volume 42, Issue 10, 1977, Pages 1759–1761.
: Reference: The New York Times, February 3, 2018.
properties
IUPAC Name |
[1-(4-bromo-3-fluorophenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrFNO3SSi/c1-17(2,3)25(4,5)23-13-8-10-20(11-9-13)24(21,22)14-6-7-15(18)16(19)12-14/h6-7,12-13H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDBNIKEOXTJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrFNO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)
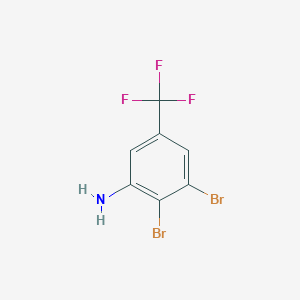
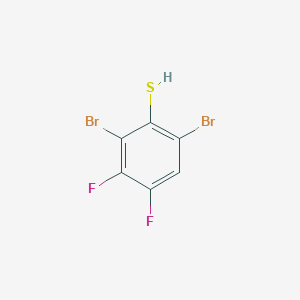

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)
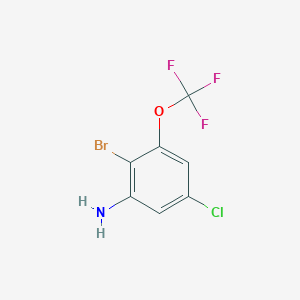
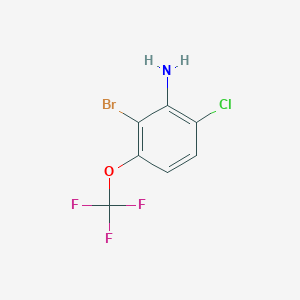
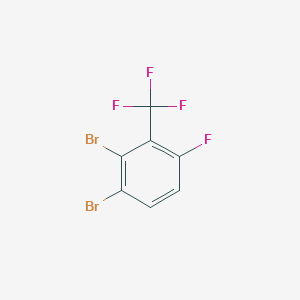
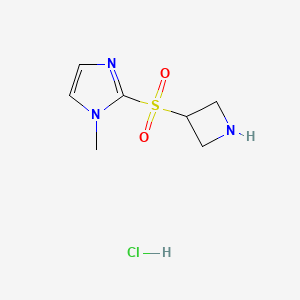
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
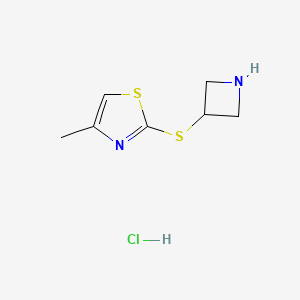
![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)
